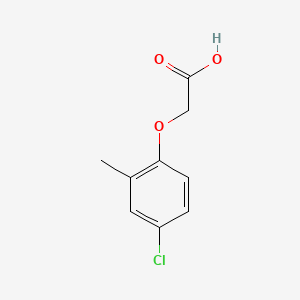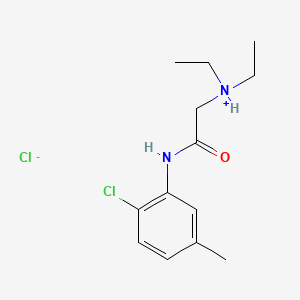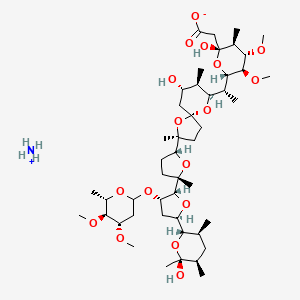
Acide MCPA
Vue d'ensemble
Description
“(4-Chloro-2-methylphenoxy)acetic acid”, also known as MCPA, is a herbicide . It has the molecular formula C10H11ClO3 . It is used in the control of broadleaf weeds .
Synthesis Analysis
The synthesis of MCPA involves various bacterial combinations and has been tested using a high-throughput microplate radiorespirometric mineralisation assay . A method for preparing 4-chloro-2-methylphenoxyalkanoic acids involves the use of a catalyst capable of ensuring a ratio between 4-chloro-2-methylphenoxyacetic acid and 6-chloro-2-methylphenox acetic acid .
Molecular Structure Analysis
The molecular structure of MCPA has been investigated using computational methods . The structure can also be viewed using Java or Javascript .
Chemical Reactions Analysis
MCPA undergoes various degradation mechanisms, including molecular form and anionic form . It has been studied for its herbicidal activity under greenhouse conditions .
Physical And Chemical Properties Analysis
MCPA is a solid with a melting point of 114-118 °C . It is insoluble in water .
Applications De Recherche Scientifique
Agriculture: Efficacité des herbicides et interaction avec le sol
L'acide MCPA est largement utilisé comme herbicide sélectif, particulièrement efficace contre les mauvaises herbes à feuilles larges dans les cultures céréalières, les prairies et les gazons . Des recherches ont montré que l'efficacité de l'this compound peut être influencée par les propriétés du sol et la présence d'autres produits agrochimiques. Par exemple, une étude a révélé que la dégradation de l'this compound dans le sol pouvait être réduite lorsqu'il était utilisé en combinaison avec certains fongicides, affectant son devenir environnemental et potentiellement son efficacité .
Chimie environnementale: Méthodes de détection analytique
Le développement de méthodes analytiques pour détecter l'this compound dans les échantillons environnementaux est crucial pour surveiller sa présence et son impact. Des techniques telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) avec détection UV ont été utilisées pour la détermination simultanée de l'this compound et d'autres composés dans des échantillons commerciaux, garantissant la sécurité et la conformité des produits agricoles .
Gestion des déchets: Traitement des déchets de l'oléiculture
L'interaction de l'this compound avec les produits de déchets agricoles, tels que les déchets de l'oléiculture à deux phases déshuilées, a été étudiée pour évaluer son devenir environnemental. Des études ont exploré comment la matière organique de ces déchets peut affecter la transformation et la dégradation de l'this compound dans les sols agricoles méditerranéens .
Formulation des pesticides: Mélanges en cuve et séries de pulvérisation
L'this compound est souvent utilisé dans des mélanges en cuve avec d'autres pesticides pour améliorer la lutte antiparasitaire. Des recherches ont fourni des preuves que certains mélanges de fongicides peuvent retarder la dégradation de l'this compound dans le sol, ce qui a des implications pour la formulation et les stratégies d'application des pesticides .
Safety and Hazards
Mécanisme D'action
Target of Action
MCPA, also known as (4-Chloro-2-methylphenoxy)acetic acid or 2-METHYL-4-CHLOROPHENOXYACETIC ACID, primarily targets the plant growth hormone auxin . Auxins are crucial for plant growth and development, playing a significant role in processes such as cell division, elongation, and differentiation .
Biochemical Pathways
It is known that mcpa, like other auxin mimics, disrupts normal plant growth by overstimulating the auxin response pathway . This leads to uncontrolled cell division and elongation, resulting in abnormal growth patterns and eventually plant death .
Pharmacokinetics
MCPA, like other organic acids, is excreted via the kidneys by an active mechanism . This process can become saturated at sufficiently high doses in various organisms, including rats, dogs, and humans . The threshold of renal saturation is lower in dogs than in rats and humans .
Result of Action
The primary result of MCPA’s action is the death of susceptible plants. By mimicking auxin, MCPA causes uncontrolled growth, leading to malformed leaves, stems, and roots . Over time, this abnormal growth disrupts the plant’s normal functions, leading to its death .
Action Environment
MCPA is used to selectively control a variety of weeds in arable fields and on grassland . Its efficacy can be influenced by various environmental factors, including the type of soil, weather conditions, and the specific plant species present . For example, MCPA is primarily used to reduce the growth of rushes in upland and marginal agricultural land . Inappropriate storage and application practices may lead to the wide dispersal of mcpa and its metabolites throughout the environment .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-methylphenoxyacetic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with enzymes such as dehydrogenase, urease, β-glucosidase, and alkaline phosphatase . These interactions often result in the inhibition of enzyme activity, affecting various biochemical pathways. For instance, the application of 4-Chloro-2-methylphenoxyacetic acid to soil can inhibit the activity of these enzymes, leading to changes in soil biochemical properties .
Cellular Effects
The effects of 4-Chloro-2-methylphenoxyacetic acid on cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chloro-2-methylphenoxyacetic acid can inhibit the activity of enzymes involved in nitrogen metabolism, such as urease and dehydrogenase, leading to altered nitrogen cycling in soil . Additionally, it can affect the expression of genes related to stress responses and metabolic processes, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylphenoxyacetic acid exerts its effects through various binding interactions with biomolecules. It acts as an auxin, a type of plant hormone, and mimics the action of natural auxins by binding to auxin receptors . This binding leads to the activation or inhibition of specific gene expression pathways, resulting in altered growth and development of plants. Additionally, 4-Chloro-2-methylphenoxyacetic acid can form complexes with metal ions, influencing its bioavailability and activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-2-methylphenoxyacetic acid over time have been studied extensively in laboratory settings. It has been observed that the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 4-Chloro-2-methylphenoxyacetic acid can degrade into various byproducts, which may have different effects on cellular function. Long-term studies have shown that the compound can persist in soil and water, leading to prolonged exposure and potential environmental impacts .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylphenoxyacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-Chloro-2-methylphenoxyacetic acid can cause liver and kidney damage, as well as gastrointestinal issues in animal models . Additionally, chronic exposure to high doses can result in retarded growth rates and other physiological changes .
Metabolic Pathways
4-Chloro-2-methylphenoxyacetic acid is involved in various metabolic pathways, including its degradation and transformation in the environment. The compound can be metabolized by soil microorganisms, leading to the formation of metabolites such as 4-chloro-2-hydroxymethyl phenoxyacetic acid and glycine-conjugated 4-Chloro-2-methylphenoxyacetic acid . These metabolic pathways are crucial for the compound’s breakdown and removal from the environment, influencing its overall impact on soil and water systems .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methylphenoxyacetic acid within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters. The compound is known to be highly mobile in soil, which can lead to its leaching into groundwater and surface water . Additionally, 4-Chloro-2-methylphenoxyacetic acid can be taken up by plants and distributed within different tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methylphenoxyacetic acid is essential for understanding its activity and function. The compound can be localized in various cellular compartments, including the cytoplasm and organelles such as the mitochondria and chloroplasts . This localization is often mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action within the cell . Understanding the subcellular localization of 4-Chloro-2-methylphenoxyacetic acid is crucial for elucidating its molecular mechanisms and overall effects on cellular function.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024195 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Slightly beige solid; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Methyl-4-chlorophenoxyacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/, INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9, SOL IN CARBON TETRACHLORIDE, Free acid insol in water but sodium and amine salts are soluble, Sol in benzene, For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page., Solubility in water: none | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.56 @ 25 °C/15.5 °C, Relative density (water = 1): 1.3 | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000059 [mmHg], 5.90X10-6 mm Hg, Vapor pressure, Pa at 20 °C: (negligible) | |
| Record name | 2-Methyl-4-chlorophenoxyacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light brown solid flakes, crystal powder or liquid., Plates from benzene or toluene, White crystalline solid (pure compd), Colorless crystalline solid (pure) | |
CAS RN |
94-74-6, 3653-48-3 | |
| Record name | (4-Chloro-2-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-methylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D888C394VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
118-119 °C, Melting point: 115-117 °C /technical grade MCPA/, 113-119 °C | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MCPA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)





